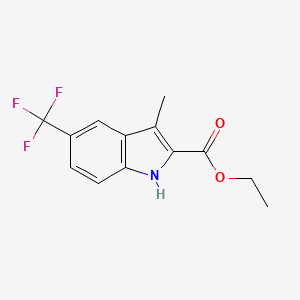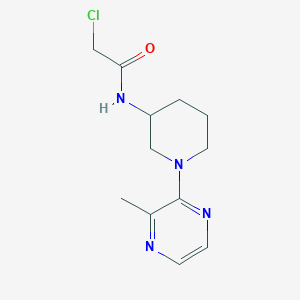
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H8ClFNO2 It is a derivative of nicotinic acid, featuring a methyl ester group and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(5-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(5-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate: A closely related compound with similar structural features.
Uniqueness
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.
特性
CAS番号 |
1346692-10-1 |
|---|---|
分子式 |
C13H9ClFNO2 |
分子量 |
265.67 g/mol |
IUPAC名 |
methyl 5-(5-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(14)2-3-12(11)15/h2-7H,1H3 |
InChIキー |
IJSNZYCDWJARLK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)

![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)



